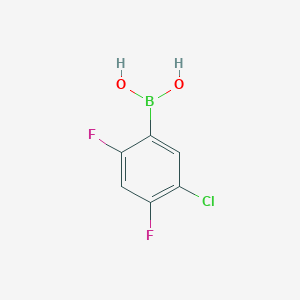

(5-Chloro-2,4-difluorophenyl)boronic acid

Description

BenchChem offers high-quality (5-Chloro-2,4-difluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2,4-difluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-2,4-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZHJPAWXWRHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396160 | |

| Record name | (5-Chloro-2,4-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911645-24-4 | |

| Record name | (5-Chloro-2,4-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Chloro-2,4-difluorophenyl)boronic acid CAS number 911645-24-4

An In-depth Technical Guide to (5-Chloro-2,4-difluorophenyl)boronic acid (CAS 911645-24-4)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (5-Chloro-2,4-difluorophenyl)boronic acid, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into its chemical properties, synthesis, applications, and handling protocols, with a focus on the causality behind experimental choices to ensure both technical accuracy and practical utility.

Introduction: A Versatile Building Block in Medicinal Chemistry

(5-Chloro-2,4-difluorophenyl)boronic acid, identified by CAS number 911645-24-4, is a halogenated arylboronic acid that has emerged as a crucial intermediate in organic synthesis.[] Its structure, featuring a unique substitution pattern of two fluorine atoms and one chlorine atom on the phenyl ring, makes it an exceptionally valuable reagent, particularly in the fields of medicinal chemistry and materials science.[2][3]

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[3] The specific 5-chloro-2,4-difluoro substitution pattern allows for fine-tuning of these electronic and steric properties, providing a powerful tool for lead optimization in drug discovery programs.[4][5] This boronic acid is predominantly used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that form the core of many modern pharmaceuticals.[2][6] The growing interest in boron-containing compounds, spurred by the success of drugs like Bortezomib (Velcade), further underscores the importance of versatile boronic acid reagents like this one.[7][8][9]

Physicochemical and Spectroscopic Profile

The reliable application of any chemical reagent begins with a thorough understanding of its physical and chemical properties.

Key Properties

The fundamental properties of (5-Chloro-2,4-difluorophenyl)boronic acid are summarized below. These data are critical for determining appropriate storage, handling, and reaction conditions.

| Property | Value | Reference(s) |

| CAS Number | 911645-24-4 | [10][11][12] |

| Molecular Formula | C₆H₄BClF₂O₂ | [10][12] |

| Formula Weight | 192.36 g/mol | [10][12] |

| Physical Form | Solid, typically a powder | [12] |

| Purity | Commonly available at ≥95% | [10][12] |

| Storage Temperature | 2-8°C, under inert atmosphere | [12] |

| MDL Number | MFCD04038751 | [12] |

Spectroscopic Characterization

While specific spectral data for this exact compound is limited in public literature, its structure allows for predictable characterization by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (approx. 7.0-8.0 ppm). These signals would likely appear as complex multiplets (e.g., doublet of doublets) due to coupling with the adjacent fluorine atoms. A broad, exchangeable singlet corresponding to the two protons of the boronic acid group (B(OH)₂) would also be present, typically shifting depending on solvent and concentration.

-

¹⁹F NMR: The fluorine NMR spectrum should display two distinct signals for the non-equivalent fluorine atoms at the C2 and C4 positions.

-

¹³C NMR: The carbon NMR would show six distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by C-F coupling.

-

¹¹B NMR: The ¹¹B NMR spectrum is expected to exhibit a single, broad resonance in the typical range for tricoordinate arylboronic acids (δ 25-35 ppm), confirming the presence of the boronic acid moiety.[13]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight, with a characteristic isotopic pattern for the presence of one chlorine atom.

Synthesis and Purification

The most established route to arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. This method is highly reliable for producing (5-Chloro-2,4-difluorophenyl)boronic acid.

Synthetic Workflow

The logical flow for the synthesis is outlined below. The critical step is the formation of the organometallic reagent at low temperature to prevent side reactions.

Generalized Suzuki-Miyaura Protocol

This protocol provides a starting point for coupling (5-Chloro-2,4-difluorophenyl)boronic acid with an aryl or heteroaryl bromide. Optimization may be required for specific substrates, especially less reactive aryl chlorides. [14] Objective: To synthesize a biaryl product via Suzuki-Miyaura coupling.

Materials:

-

Aryl or Heteroaryl Bromide (1.0 equiv.)

-

(5-Chloro-2,4-difluorophenyl)boronic acid (1.2-1.5 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

-

Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the aryl bromide, (5-Chloro-2,4-difluorophenyl)boronic acid, the palladium catalyst, and the base.

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable coupling partner. The choice of base is critical; stronger bases like K₃PO₄ are often required for challenging couplings.

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is mandatory for a successful reaction.

-

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Causality: Degassing the solvent (by bubbling with N₂ or via freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst. A mixed solvent system like dioxane/water often improves solubility and reaction rates.

-

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

(5-Chloro-2,4-difluorophenyl)boronic acid is an irritant and requires careful handling using appropriate personal protective equipment (PPE). [11][15]

-

Hazard Identification:

-

H315: Causes skin irritation. [12] * H319: Causes serious eye irritation. [12] * H335: May cause respiratory irritation. [12]* Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [16][17] * PPE: Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [15][16] * Handling: Avoid breathing dust. [17]Wash hands thoroughly after handling. Avoid contact with skin and eyes. [15]* Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place. [12][16] * For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent dehydration to the corresponding boroxine anhydride. [12]* First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. [15][16] * Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [15][16] * Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell. [15][17]

-

Conclusion

(5-Chloro-2,4-difluorophenyl)boronic acid (CAS 911645-24-4) is a high-value synthetic intermediate with significant applications in drug discovery and materials science. Its utility, primarily centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the strategic introduction of a polychlorinated/fluorinated phenyl moiety into complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory. By following validated protocols and adhering to safety guidelines, researchers can effectively employ this reagent to accelerate the development of novel chemical entities.

References

- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. BenchChem. [Online]

-

Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

-

Das, B. C., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(9), 2486. Available at: [Link]

-

Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 882. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Online] Available at: [Link]

- A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. BenchChem. [Online]

-

Suzuki Coupling. Organic Chemistry Portal. [Online] Available at: [Link]

-

11B NMR Chemical Shifts. SDSU Chemistry. [Online] Available at: [Link]

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PMC - PubMed Central. [Online] Available at: [Link]

- A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions. BenchChem. [Online]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 911645-24-4 - CookeChem [cookechem.com]

- 11. aaronchem.com [aaronchem.com]

- 12. (5-Chloro-2,4-difluorophenyl)boronic acid | 911645-24-4 [sigmaaldrich.cn]

- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

- 17. aksci.com [aksci.com]

physical and chemical properties of (5-Chloro-2,4-difluorophenyl)boronic acid

An In-depth Technical Guide to (5-Chloro-2,4-difluorophenyl)boronic acid: Properties, Reactivity, and Applications

Introduction

(5-Chloro-2,4-difluorophenyl)boronic acid, with the CAS Number 911645-24-4, is a specialized organoboron compound that has emerged as a critical building block in modern organic synthesis.[1] Its trifunctionalized phenyl ring, featuring two fluorine atoms and a chlorine atom, offers medicinal chemists and materials scientists a versatile scaffold for introducing unique electronic and lipophilic properties into target molecules. The boronic acid moiety, -B(OH)₂, is the key functional group that enables its participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3]

This guide provides a comprehensive overview of the , its reactivity profile, common applications, and essential handling protocols. The insights presented herein are intended to support researchers, chemists, and drug development professionals in effectively utilizing this reagent to advance their scientific objectives.

Physicochemical Properties

The physical and chemical characteristics of a reagent are fundamental to its proper handling, storage, and application in chemical synthesis. The properties of (5-Chloro-2,4-difluorophenyl)boronic acid are summarized below. The presence of halogen atoms significantly influences its melting point, solubility, and electronic nature.

| Property | Value | Source |

| CAS Number | 911645-24-4 | [1] |

| Molecular Formula | C₆H₄BClF₂O₂ | [1][4] |

| Molecular Weight | 192.36 g/mol | [1][4] |

| Appearance | White to off-white solid/powder | [1][4] |

| Melting Point | 218-222 °C | [4] |

| Boiling Point | 297.1 ± 50.0 °C (Predicted) | [4] |

| Density | 1.50 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 7.44 ± 0.58 (Predicted) | [4] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][4] |

The relatively high melting point is characteristic of many crystalline arylboronic acids. Proper storage under an inert atmosphere and at refrigerated temperatures is crucial to prevent degradation, particularly dehydration to the corresponding boroxine anhydride.[1][5]

Chemical Reactivity and Stability

The utility of (5-Chloro-2,4-difluorophenyl)boronic acid is defined by the reactivity of its carbon-boron bond. The electron-withdrawing nature of the two fluorine and one chlorine substituents on the aromatic ring influences the acidity of the boronic acid and its performance in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone application of this reagent is the Suzuki-Miyaura coupling, a powerful palladium-catalyzed reaction that forms a new carbon-carbon bond between the difluorochlorophenyl group and various organic halides or triflates (sp², sp³, or sp-hybridized).[2][3] The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (R-X) bond, forming a Pd(II) complex.

-

Transmetalation : The organic group from the boronic acid (in the form of a borate complex, formed by reaction with a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst to continue the cycle.

The base is a critical component, activating the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[3]

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Stability and Degradation Pathways

Like other boronic acids, (5-Chloro-2,4-difluorophenyl)boronic acid is susceptible to specific degradation pathways that can impact its purity and reactivity.[5]

-

Dehydration to Boroxines : Under thermal stress or in non-aqueous environments, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible upon exposure to water.

-

Protodeboronation : This is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a hydrogen atom. This reaction is often facilitated by aqueous conditions and can be influenced by pH.[5] The electron-withdrawing fluoro substituents can sometimes make the C-B bond more susceptible to this cleavage.

Strict adherence to recommended storage conditions—refrigerated, dry, and under an inert atmosphere—is paramount to minimize degradation and ensure the reagent's integrity for reproducible experimental results.[1][5]

Applications in Research and Drug Development

The true value of (5-Chloro-2,4-difluorophenyl)boronic acid lies in its application as a synthetic intermediate. The introduction of the 5-chloro-2,4-difluorophenyl moiety is highly desirable in medicinal chemistry for several reasons:

-

Modulation of Physicochemical Properties : The fluorine atoms can significantly alter a molecule's lipophilicity, pKa, and metabolic stability. This is a key strategy used in drug design to improve pharmacokinetic profiles.

-

Enhanced Binding Affinity : Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the potency of a drug candidate.

-

Blocking Metabolic Sites : The strategic placement of metabolically robust C-F bonds can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

This reagent serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials.[6] Its use in Suzuki coupling reactions is essential for creating complex biaryl structures that are common motifs in active pharmaceutical ingredients.[7][8]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the coupling of (5-Chloro-2,4-difluorophenyl)boronic acid with a generic aryl bromide. Note: Conditions should be optimized for each specific substrate.

Objective: To synthesize a substituted biaryl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

(5-Chloro-2,4-difluorophenyl)boronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 10 mL)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for chromatography

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), (5-Chloro-2,4-difluorophenyl)boronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to create an inert atmosphere.

-

Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

Safety and Handling

(5-Chloro-2,4-difluorophenyl)boronic acid is an irritant and should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[1][9]

| Safety Aspect | Information |

| Signal Word | Warning |

| Pictogram | GHS07 (Exclamation Mark)[1] |

| Hazard Statements | H315: Causes skin irritation.[1][9] H319: Causes serious eye irritation.[1][9] H335: May cause respiratory irritation.[1][9] |

| Precautionary Statements | P261: Avoid breathing dust.[1] P280: Wear protective gloves/eye protection/face protection.[10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][9] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. |

| Storage | Keep container tightly closed in a dry, well-ventilated place. Keep refrigerated (2-8°C) under an inert atmosphere.[1][4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[11] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

(5-Chloro-2,4-difluorophenyl)boronic acid is a high-value synthetic intermediate prized for its role in constructing complex molecular architectures. Its trifunctionalized aromatic core provides a gateway to novel chemical entities with tailored electronic and pharmacological properties. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its successful application in research and development. As a key player in the Suzuki-Miyaura cross-coupling toolkit, this reagent will undoubtedly continue to contribute to advancements in medicinal chemistry, materials science, and beyond.

References

- (5-Chloro-2,4-difluorophenyl)boronic acid | 911645-24-4. Sigma-Aldrich.

- (4-Chloro-3,5-difluorophenyl)boronic acid | 864759-63-7. Sigma-Aldrich.

- Cas 156545-07-2, 3,5-Difluorophenylboronic acid. LookChem.

- 2,5-Difluorophenylboronic Acid: A Technical Guide to Stability and Storage. BenchChem.

- 2,4-Difluorophenylboronic acid CAS#: 144025-03-6. ChemicalBook.

- 2,5-Difluorophenylboronic acid. Chem-Impex.

- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig

- SAFETY DATA SHEET - 2,4-Difluorophenylboronic acid. Fisher Scientific.

- SAFETY DATA SHEET - Phenylboronic acid. Sigma-Aldrich.

- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. BenchChem.

- SAFETY DATA SHEET - 2,4-Difluorophenylboronic acid. Thermo Fisher Scientific.

- SAFETY DATA SHEET - 2,5-Difluorophenylboronic acid. Fisher Scientific.

- 2,4-Difluorophenylboronic acid. Smolecule.

- Organoborane coupling reactions (Suzuki coupling). PubMed Central (PMC).

- Suzuki reaction. Wikipedia.

- 911645-24-4(5-Chloro-2,4-difluorobenzeneboronic acid, 97%) Product Description. ChemicalBook.

Sources

- 1. (5-Chloro-2,4-difluorophenyl)boronic acid | 911645-24-4 [sigmaaldrich.cn]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. 911645-24-4 CAS MSDS (5-Chloro-2,4-difluorobenzeneboronic acid, 97%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buy 2,4-Difluorophenylboronic acid | 144025-03-6 [smolecule.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.de [fishersci.de]

- 11. fishersci.com [fishersci.com]

Foreword: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Synthesis

An In-Depth Technical Guide to the Molecular Structure and Application of (5-Chloro-2,4-difluorophenyl)boronic acid

For the discerning researcher, scientist, or drug development professional, the selection of a synthetic building block is a decision of paramount importance. It is a choice that dictates not only the efficiency of a synthetic route but also the ultimate physicochemical and pharmacological properties of the target molecule. Among the vast arsenal of reagents available, halogenated arylboronic acids stand out for their versatility and strategic value. This guide focuses on a particularly salient example: (5-Chloro-2,4-difluorophenyl)boronic acid. Its unique substitution pattern—a confluence of electron-withdrawing fluorine atoms and a strategically placed chlorine atom—imparts a distinct reactivity profile and makes it a coveted moiety in the construction of complex molecular architectures, particularly within the pharmaceutical landscape. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, which are all desirable traits in drug discovery.[1] This document serves as a comprehensive technical exploration of its molecular structure, from fundamental properties to advanced applications, providing the field-proven insights necessary for its effective utilization.

Core Molecular Structure and Physicochemical Profile

The utility of (5-Chloro-2,4-difluorophenyl)boronic acid begins with its fundamental molecular identity and properties. Understanding these core attributes is the foundation for predicting its behavior in chemical reactions and biological systems.

Chemical Identity

A precise understanding of a reagent's identity is crucial for reproducibility and regulatory compliance.

| Property | Value |

| Chemical Name | (5-Chloro-2,4-difluorophenyl)boronic acid |

| Synonyms | 5-Chloro-2,4-difluorobenzeneboronic acid |

| CAS Number | 911645-24-4 |

| Molecular Formula | C₆H₄BClF₂O₂ |

| Molecular Weight | 192.36 g/mol |

| Appearance | Solid, typically off-white to light beige powder |

Structural Elucidation

The arrangement of atoms and functional groups in (5-Chloro-2,4-difluorophenyl)boronic acid dictates its reactivity.

-

Aromatic Core: A planar phenyl ring serves as the scaffold.

-

Halogen Substituents:

-

Two fluorine atoms are positioned at carbons 2 and 4. As highly electronegative atoms, they exert a strong inductive electron-withdrawing effect on the ring.

-

A chlorine atom is located at carbon 5.

-

-

Boronic Acid Moiety (-B(OH)₂): This functional group is the epicenter of the molecule's most significant reactivity, particularly in cross-coupling reactions. The boron atom is sp² hybridized, possessing a vacant p-orbital which makes it a Lewis acid.[2][3] This Lewis acidity is central to its role in the transmetalation step of catalytic cycles.

Caption: 2D structure of (5-Chloro-2,4-difluorophenyl)boronic acid.

Spectroscopic Fingerprint: A Guide to Characterization

Empirical confirmation of structure and purity is non-negotiable in research and development. Spectroscopic methods provide a detailed "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules in solution.[4] For arylboronic acids, which can form oligomeric anhydrides (boroxines), sample preparation and choice of solvent (e.g., DMSO-d₆, Methanol-d₄) are critical for obtaining intelligible spectra.[4][5]

| Nucleus | Expected Chemical Shifts (δ, ppm) and Coupling | Rationale and Insights |

| ¹H NMR | ~7.0-8.5 ppm (Aromatic protons), Broad singlet (B(OH)₂) | The aromatic region will show complex splitting patterns due to both H-H and H-F couplings. The boronic acid protons are labile and their chemical shift is highly dependent on solvent, concentration, and water content.[4] |

| ¹³C NMR | ~100-165 ppm (Aromatic carbons) | The carbon attached to the boron (C-B) will often appear as a broad signal. Carbons bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), which are diagnostic. |

| ¹⁹F NMR | Two distinct signals in the typical aryl-fluoride region | The two fluorine atoms are in different chemical environments, leading to two separate resonances, each likely showing coupling to aromatic protons and potentially to each other. |

| ¹¹B NMR | ~28-33 ppm (Broad singlet) | This characteristic shift is indicative of a trigonal planar (sp²-hybridized) boronic acid. The signal is typically broad due to the quadrupolar nature of the boron nucleus.[4] |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

These techniques provide complementary data for a comprehensive characterization.

| Technique | Expected Observations | Significance |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight. Isotopic pattern characteristic of one chlorine atom (M, M+2 in ~3:1 ratio). | Confirms molecular weight and elemental composition (presence of chlorine). ESI-MS is a common tool for boronic acid analysis.[6][7] |

| IR Spec. | Broad O-H stretch (~3200-3600 cm⁻¹), B-O stretch (~1350 cm⁻¹), C-F and C-Cl stretches in the fingerprint region. | Confirms the presence of key functional groups, particularly the hydroxyl groups of the boronic acid moiety. |

Reactivity Profile: The Suzuki-Miyaura Coupling and Beyond

The true power of (5-Chloro-2,4-difluorophenyl)boronic acid lies in its application as a coupling partner in the synthesis of complex molecules, most notably biaryl structures.

The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning, palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[8][9][10] The reaction couples an organoboron compound (like our topic molecule) with an organohalide or triflate.

Mechanism Causality: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

-

Transmetalation: This is the rate-determining step where the organic group is transferred from the boron atom to the palladium center. The process requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer.[8][10][11] The electron-withdrawing fluoro and chloro groups on the phenyl ring can influence the kinetics of this step.[1]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Handling Considerations

A reagent's stability is as important as its reactivity. Arylboronic acids are susceptible to two primary degradation pathways that must be managed.

-

Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. This is often promoted by aqueous and/or basic conditions.[12][13] The rate can be influenced by the electronic nature of the aryl substituents.

-

Dehydration: Intermolecular dehydration leads to the formation of cyclic trimetric anhydrides known as boroxines. This is an equilibrium process, and the presence of water can revert the boroxine back to the monomeric boronic acid.[13]

To ensure integrity, (5-Chloro-2,4-difluorophenyl)boronic acid should be stored in a cool, dry place under an inert atmosphere.

Synthesis and Characterization Workflow

A robust and reproducible workflow is essential for ensuring the quality of the starting material for any subsequent reaction.

Representative Synthetic Protocol

A common and effective method for synthesizing arylboronic acids is through the reaction of an organometallic intermediate with a borate ester, followed by acidic workup.

Protocol: Synthesis of (5-Chloro-2,4-difluorophenyl)boronic acid

-

Grignard Formation (or Organolithium): Start with 1-bromo-5-chloro-2,4-difluorobenzene. React it with magnesium turnings (for Grignard) or an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar). This generates the corresponding arylmagnesium or aryllithium species.

-

Borylation: While maintaining the low temperature, slowly add a trialkyl borate, such as trimethyl borate or triisopropyl borate, to the solution of the organometallic reagent. The nucleophilic aryl group attacks the electrophilic boron atom.

-

Hydrolysis (Workup): After the reaction is complete, quench the mixture by slowly adding an aqueous acid solution (e.g., dilute HCl or H₂SO₄). This hydrolyzes the resulting boronate ester to yield the desired (5-Chloro-2,4-difluorophenyl)boronic acid.

-

Isolation and Purification: Extract the product into an organic solvent. Wash, dry, and concentrate the organic phase. The crude product can then be purified, typically by recrystallization from a suitable solvent system.

Caption: General workflow for synthesis and characterization.

Strategic Application in Drug Discovery

The incorporation of the (5-chloro-2,4-difluorophenyl) moiety is a deliberate strategy in medicinal chemistry to fine-tune the properties of a drug candidate. Boronic acids themselves are a growing class of therapeutic agents, with several FDA-approved drugs like bortezomib (Velcade) demonstrating their clinical value.[2][3][14][15]

The Value of the Substitution Pattern

The specific arrangement of substituents on the phenyl ring provides a synergistic combination of effects beneficial for drug design.

Caption: Relationship between molecular structure and drug properties.

Safety and Handling Protocols

As with any laboratory chemical, proper handling of (5-Chloro-2,4-difluorophenyl)boronic acid is essential for safety.

Hazard Profile

Boronic acids, in general, are classified as irritants.[16] Users should always consult the latest Safety Data Sheet (SDS) before handling.

| Hazard Type | GHS Classification & Precautionary Statements |

| Eye/Skin Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation.[17] |

| Respiratory Irritation | H335: May cause respiratory irritation.[17] |

| Handling | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection.[17] Use in a well-ventilated area or chemical fume hood.[18][19] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area, preferably under an inert atmosphere.[18][20] |

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[18]

-

Skin: Wash off with soap and plenty of water.[18]

-

Inhalation: Move person into fresh air.[18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[18] In all cases of significant exposure, seek immediate medical attention.

Conclusion

(5-Chloro-2,4-difluorophenyl)boronic acid is more than a mere chemical reagent; it is a strategic tool for molecular design. Its well-defined structure, characterized by a unique halogenation pattern and the versatile boronic acid group, provides a predictable and powerful platform for constructing complex molecules. A thorough understanding of its spectroscopic fingerprint, reactivity profile in key reactions like the Suzuki-Miyaura coupling, and its stability limitations is essential for any scientist seeking to leverage its full potential. As the demands of drug discovery and materials science continue to push the boundaries of chemical synthesis, the judicious application of precisely engineered building blocks like this one will remain a cornerstone of innovation.

References

-

Boric Acid Safety & Hazards | Lab Alley. (n.d.). Lab Alley. Retrieved January 7, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

- Smalec, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2244.

-

(2-Methylpropyl)boronic acid, 98% Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved January 7, 2026, from [Link]

-

Smalec, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

SAFETY DATA SHEET BORIC ACID. (n.d.). Wilson Salt. Retrieved January 7, 2026, from [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024, January 5). Scientific Reports. Retrieved January 7, 2026, from [Link]

- Pi-scotia, S., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1271.

-

Pi-scotia, S., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved January 7, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017, November 21). Reddit. Retrieved January 7, 2026, from [Link]

- Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94.

-

Wang, L., et al. (n.d.). Arylboronic Acid Chemistry Under Electrospray Conditions. Digital Commons@Georgia Southern. Retrieved January 7, 2026, from [Link]

-

molbank. (2024, February 4). DORAS | DCU Research Repository. Retrieved January 7, 2026, from [Link]

-

2,4-Difluorophenylboronic acid. (n.d.). Acta Crystallographica Section E. Retrieved January 7, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). Molecules. Retrieved January 7, 2026, from [Link]

-

(3,4,5-trifluorophenyl)boronic acid. (2002). Organic Syntheses. Retrieved January 7, 2026, from [Link]

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). Molecules. Retrieved January 7, 2026, from [Link]

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). Molecules. Retrieved January 7, 2026, from [Link]

-

2,4-Difluorophenylboronic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Cas 156545-07-2,3,5-Difluorophenylboronic acid. (n.d.). lookchem.com. Retrieved January 7, 2026, from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). Pharmaceuticals. Retrieved January 7, 2026, from [Link]

-

Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (n.d.). Molecules. Retrieved January 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Arylboronic Acid Chemistry Under Electrospray Conditions" by L. Wang, C. Dai et al. [digitalcommons.georgiasouthern.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. laballey.com [laballey.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. wilsonsalt.com [wilsonsalt.com]

(5-Chloro-2,4-difluorophenyl)boronic acid: A Technical Guide to Stability and Storage

Introduction

(5-Chloro-2,4-difluorophenyl)boronic acid (CAS No. 911645-24-4) is a vital building block in modern medicinal chemistry and materials science.[1][2] Its trifunctionalized phenyl ring makes it a sought-after reagent for introducing the 5-chloro-2,4-difluorophenyl moiety into complex molecules, a common strategy in the design of bioactive compounds and advanced materials.[3] The application of organoboron compounds, particularly boronic acids, is widespread due to their versatile reactivity, general stability, and relatively low toxicity.[4] However, the very reactivity that makes these compounds valuable also renders them susceptible to degradation under certain conditions. This guide provides an in-depth analysis of the stability of (5-Chloro-2,4-difluorophenyl)boronic acid, detailing its primary degradation pathways and providing evidence-based recommendations for its optimal storage and handling to ensure its integrity and performance in sensitive applications.

I. Chemical Properties and Intrinsic Stability

(5-Chloro-2,4-difluorophenyl)boronic acid is a solid at room temperature. Like other arylboronic acids, its stability is governed by the C-B bond's integrity and the chemistry of the dihydroxyboryl group.[5] The electron-withdrawing nature of the two fluorine atoms and the chlorine atom on the phenyl ring influences the electrophilicity of the boron atom and the lability of the C-B bond. While generally stable under standard ambient conditions, several degradation pathways can compromise its purity and reactivity.

Key Degradation Pathways

The primary degradation pathways for arylboronic acids, including (5-Chloro-2,4-difluorophenyl)boronic acid, are dehydration, protodeboronation, and oxidation.[6]

1. Dehydration and Boroxine Formation

Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines (trimeric anhydrides).[5][6] This is a reversible equilibrium process, often driven by the removal of water.

-

Causality : The presence of trace amounts of water can hydrolyze the boroxine back to the monomeric boronic acid. However, the formation of boroxines can affect the solubility, reactivity, and accurate quantification of the boronic acid. Storing the compound under strictly anhydrous conditions is crucial to minimize boroxine formation.

2. Protodeboronation

Protodeboronation is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-chloro-2,4-difluorobenzene.[7][8] This reaction is often facilitated by aqueous media and its rate is highly dependent on pH.[7][9]

-

Mechanism : The reaction can be catalyzed by both acids and bases.[9][10] Base-catalyzed protodeboronation proceeds through the formation of a more reactive boronate anion.[7] The presence of electron-withdrawing groups on the aryl ring can influence the rate of this process.

-

Significance : Protodeboronation is an irreversible process that leads to the consumption of the desired reagent and the generation of a significant impurity, which can complicate purification and downstream reactions. This side reaction is a known issue in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which are often performed under basic conditions.[11]

3. Oxidation

The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol, 5-chloro-2,4-difluorophenol.[12]

-

Causality : This degradation can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents. The resulting phenolic impurity can be difficult to remove and may interfere with subsequent chemical transformations.

II. Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term stability and reliability of (5-Chloro-2,4-difluorophenyl)boronic acid, the following storage and handling protocols are recommended. These protocols are designed to create a self-validating system where the integrity of the compound is maintained through controlled environmental conditions.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[2] | Low temperatures slow down the rates of all chemical degradation pathways. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen)[2] | Prevents oxidation by atmospheric oxygen. |

| Moisture | Store in a tightly sealed container in a dry environment.[13][14] | Minimizes both dehydration to boroxines and hydrolysis leading to protodeboronation.[6] |

| Light | Store in a dark place.[13] | Protects against potential light-induced degradation. |

| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and moisture.[13] | Prevents chemical reactions that lead to degradation. |

Handling Procedures

-

Dispensing : Handle the compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and moisture.

-

Solvent Selection : Use anhydrous solvents for preparing solutions. If the presence of water is unavoidable in a reaction, consider the use of boronic acid derivatives that offer enhanced stability, such as boronate esters.[15][16]

-

pH Control : In aqueous solutions, the pH should be carefully controlled to minimize the rate of protodeboronation. For many arylboronic acids, stability is greatest in a slightly acidic to neutral pH range.[17][18]

Logical Flowchart for Storage and Handling

Caption: Workflow for a forced degradation stability study.

IV. Conclusion

(5-Chloro-2,4-difluorophenyl)boronic acid is a valuable but sensitive reagent. Its stability is paramount for the success of synthetic endeavors in drug discovery and materials science. By understanding and mitigating the primary degradation pathways of dehydration, protodeboronation, and oxidation through the implementation of stringent storage and handling protocols, researchers can ensure the integrity and reactivity of this important building block. The provided guidelines, rooted in the principles of chemical stability, offer a comprehensive framework for maintaining the quality of (5-Chloro-2,4-difluorophenyl)boronic acid, thereby contributing to the reliability and reproducibility of experimental outcomes.

References

- Al-Zoubi, R. M. (2015). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

-

Protodeboronation. (n.d.). In Wikipedia. Retrieved from [Link]

-

The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). In ResearchGate. Retrieved from [Link]

-

Protodeboronation. (n.d.). In Wikiwand. Retrieved from [Link]

- Al-Zoubi, R. M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Organic Letters.

- Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry.

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022).

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022).

- 5-Chloro-2-fluorophenylboronic Acid (contains varying amounts of Anhydride) - SAFETY DATA SHEET. (2023). Tokyo Chemical Industry Co., Ltd.

- Phenylboronic acid - SAFETY D

- 2,4-Difluorophenylboronic acid - SAFETY DATA SHEET. (2007). Thermo Fisher Scientific.

- 2,4-Difluorophenylboronic acid - SAFETY D

-

Phenylboronic acid. (n.d.). In Wikipedia. Retrieved from [Link]

- 4-Chloro-2,5-difluorophenylboronic acid - Safety D

-

Protodeboronation and its application in synthesis. (n.d.). In ResearchGate. Retrieved from [Link]

- 2,3-Difluorophenylboronic acid - SAFETY D

- SAFETY D

- 2,5-Difluorophenylboronic acid - SAFETY D

-

Purification of boronic acids? (2017). Reddit. Retrieved from [Link]

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). American Chemical Society.

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences.

-

Multicomponent Assembly of Boronic Acid Based Macrocycles and Cages. (2025). In ResearchGate. Retrieved from [Link]

- Material Safety Data Sheet - 2,4-Difluorophenylboronic acid. (n.d.). Cole-Parmer.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.).

-

Arylboronic acid or boronate synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

- Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. (2000).

- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). MDPI.

- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.).

- 5-Chloro-2,4-difluorobenzeneboronic acid, 97% Product Description. (n.d.). ChemicalBook.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.).

-

Cas 156545-07-2,3,5-Difluorophenylboronic acid. (n.d.). LookChem. Retrieved from [Link]

Sources

- 1. CAS 911645-24-4 | 5-Chloro-2,4-difluorophenylboronic acid - Synblock [synblock.com]

- 2. 911645-24-4 CAS MSDS (5-Chloro-2,4-difluorobenzeneboronic acid, 97%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. wikiwand.com [wikiwand.com]

- 10. researchgate.net [researchgate.net]

- 11. research.ed.ac.uk [research.ed.ac.uk]

- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. aksci.com [aksci.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 17. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 18. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

safety data sheet for (5-Chloro-2,4-difluorophenyl)boronic acid

An In-Depth Technical Guide to (5-Chloro-2,4-difluorophenyl)boronic acid: Safety, Handling, and Application in Modern Synthesis

For researchers, scientists, and drug development professionals, the deliberate and safe handling of reactive chemical intermediates is paramount. (5-Chloro-2,4-difluorophenyl)boronic acid is a key building block in medicinal chemistry, prized for its utility in introducing a halogenated phenyl moiety into complex molecules, often leading to compounds with enhanced biological activity.[1] This guide offers a comprehensive overview of its safety profile, handling procedures, and a validated experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, grounded in the principles of laboratory safety and synthetic efficiency.

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its safe and effective use.

| Property | Value | Source |

| CAS Number | 911645-24-4 | [2][3] |

| Molecular Formula | C₆H₄BClF₂O₂ | [2] |

| Molecular Weight | 192.36 g/mol | [2] |

| Physical Form | Solid | |

| Purity | Typically >95% | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Hazard Identification and Safety Precautions

(5-Chloro-2,4-difluorophenyl)boronic acid is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory contact.

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Signal Word: Warning

Pictogram:

-

GHS07 (Exclamation Mark)

Exposure Controls and Personal Protective Equipment (PPE)

A proactive approach to exposure control is critical. The following measures constitute a self-validating system for safe handling.

-

Engineering Controls: All manipulations should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation of dust.[5][6] Eyewash stations and safety showers must be readily accessible.[6]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6][7]

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[6][8] Gloves must be inspected before use and disposed of properly after handling.[8] Contaminated clothing should be removed and washed before reuse.[4][6]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[9]

-

Hygiene Measures: Wash hands thoroughly after handling the compound.[6][10] Do not eat, drink, or smoke in the laboratory.[6][10]

The logical flow for hazard mitigation begins with assessing the chemical's intrinsic properties and culminates in the implementation of layered protective measures.

Caption: Logical workflow for hazard assessment and mitigation.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate action is crucial.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5][6] If eye irritation persists, get medical advice/attention.[5][6]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4][5] If skin irritation occurs, get medical advice/attention.[5][6]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][6] Call a POISON CENTER or doctor if you feel unwell.[5][6]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward.[5] Get medical attention if symptoms occur.[5]

Handling, Storage, and Disposal

Proper storage is essential to maintain the integrity of the reagent and ensure laboratory safety.

-

Handling: Avoid contact with skin, eyes, and clothing.[7][10] Do not breathe dust.[10] Handle in accordance with good industrial hygiene and safety practices.[5][10]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[5][6][10] To maintain product quality, it is recommended to keep it refrigerated and under an inert atmosphere.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6][7]

Application in Suzuki-Miyaura Cross-Coupling: A Field-Proven Protocol

The unique electronic properties of the 2,5-difluorophenyl moiety make it a valuable component in the design of potent and selective enzyme inhibitors.[11] The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, and arylboronic acids are key reagents in this transformation.[1][12] The electron-withdrawing nature of the fluorine atoms in (5-Chloro-2,4-difluorophenyl)boronic acid can influence the transmetalation step in the catalytic cycle, making it a competent coupling partner.[1][13]

Below is a detailed protocol for a representative Suzuki-Miyaura coupling reaction. This protocol is designed to be a self-validating system, with clear steps and checkpoints.

Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

Objective: To couple (5-Chloro-2,4-difluorophenyl)boronic acid with an aryl halide.

Materials:

-

Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv)

-

(5-Chloro-2,4-difluorophenyl)boronic acid (1.2 equiv)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.03 equiv)[13]

-

Base (e.g., K₂CO₃) (2.0 equiv)[13]

-

Inert gas (Argon or Nitrogen)

Experimental Workflow:

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 equiv), (5-Chloro-2,4-difluorophenyl)boronic acid (1.2 equiv), the palladium catalyst (0.03 equiv), and potassium carbonate (2.0 equiv).[11][13]

-

Inerting the System: Seal the tube with a septum and degas the reaction mixture by purging with argon or nitrogen for 15-20 minutes.[11][13] This step is critical as the palladium catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe.[11]

-

Reaction Execution: Heat the reaction mixture to 90-100°C with vigorous stirring.[11]

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[11]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[11]

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.[11]

The Role of Boronic Acids in Drug Discovery

Boronic acids are not merely synthetic intermediates; they are a class of compounds with significant therapeutic potential.[12] The boron atom, with its vacant p-orbital, can act as a Lewis acid, allowing it to form reversible covalent bonds with nucleophiles, a property exploited in enzyme inhibition.[14] Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), contain a boronic acid moiety, highlighting the importance of this functional group in modern medicinal chemistry.[15][16] The incorporation of building blocks like (5-Chloro-2,4-difluorophenyl)boronic acid allows for the synthesis of novel drug candidates with tailored pharmacological profiles.[17]

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). MDPI. Retrieved from [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). PMC - PubMed Central. Retrieved from [Link]

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2022). PMC - PubMed Central. Retrieved from [Link]

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2022). Ask this paper | Bohrium. Retrieved from [Link]

-

Boron chemicals in diagnosis and therapeutics. (2013). PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 911645-24-4 | 5-Chloro-2,4-difluorophenylboronic acid - Synblock [synblock.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.de [fishersci.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]

Navigating the Solubility Landscape of (5-Chloro-2,4-difluorophenyl)boronic Acid: An In-Depth Technical Guide

Introduction: The Pivotal Role of (5-Chloro-2,4-difluorophenyl)boronic Acid in Modern Drug Discovery

(5-Chloro-2,4-difluorophenyl)boronic acid stands as a critical building block in the arsenal of medicinal chemists and drug development professionals. Its trifunctionalized phenyl ring offers a unique combination of electronic and steric properties, making it an invaluable synthon for creating complex molecular architectures. The primary utility of this and other arylboronic acids lies in their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] The resulting biaryl and substituted aromatic structures are prevalent in a vast array of pharmacologically active compounds.

The success of any synthetic transformation, particularly in a process development setting, is intrinsically linked to the solubility of its reagents. A thorough understanding of the solubility of (5-Chloro-2,4-difluorophenyl)boronic acid in various organic solvents is therefore not merely an academic exercise but a crucial prerequisite for efficient reaction design, optimization, and scale-up. This in-depth technical guide provides a comprehensive exploration of the solubility of this key synthetic intermediate, offering both theoretical insights and practical guidance for researchers and scientists. While specific quantitative solubility data for (5-Chloro-2,4-difluorophenyl)boronic acid is not extensively available in public literature, this guide consolidates qualitative information, presents data for analogous compounds to provide a predictive framework, and details robust experimental protocols for its determination.

I. Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by a delicate interplay of its intrinsic physicochemical properties and the nature of the solvent. For (5-Chloro-2,4-difluorophenyl)boronic acid, the key determinants are its polarity, melting point, and the propensity for intermolecular interactions, particularly hydrogen bonding and the formation of anhydrides.

Table 1: Physicochemical Properties of (5-Chloro-2,4-difluorophenyl)boronic acid and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |

| (5-Chloro-2,4-difluorophenyl)boronic acid | C₆H₄BClF₂O₂ | 192.36 | Not widely reported | Halogenated, electron-deficient ring |

| (2,4-Difluorophenyl)boronic acid | C₆H₅BF₂O₂ | 157.91 | 247-250[2] | Electron-withdrawing fluorine atoms |

| (3,5-Difluorophenyl)boronic acid | C₆H₅BF₂O₂ | 157.91 | 210-217[3] | Symmetrical fluorine substitution |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 216[4] | Unsubstituted parent compound |

The presence of two electron-withdrawing fluorine atoms and a chlorine atom on the phenyl ring renders the aromatic system of (5-Chloro-2,4-difluorophenyl)boronic acid electron-deficient. This electronic nature, coupled with the polar boronic acid moiety capable of acting as both a hydrogen bond donor and acceptor, dictates its solubility in various organic solvents. Generally, polar solvents are expected to be more effective at solvating this molecule than nonpolar hydrocarbon solvents.

The Boroxine Equilibrium: A Critical Consideration

A unique aspect of boronic acid chemistry that significantly impacts solubility is the reversible dehydration to form cyclic anhydrides known as boroxines.[5][6] This equilibrium is influenced by temperature, the presence of water, and the solvent environment.[5][7] The formation of the less polar boroxine trimer can either increase or decrease the overall solubility depending on the solvent system. In nonpolar solvents, the formation of the less polar boroxine may be favored, potentially leading to precipitation. Conversely, in some cases, the boroxine itself might be more soluble. It is crucial for researchers to be aware of this equilibrium, as it can lead to inconsistencies in solubility measurements if not properly controlled. The interconversion between the boronic acid and its boroxine can be monitored by techniques such as NMR spectroscopy.[5]

II. Qualitative and Comparative Solubility Profile

While specific quantitative solubility data for (5-Chloro-2,4-difluorophenyl)boronic acid is sparse in the public domain, qualitative information from chemical suppliers and related literature provides a general understanding of its solubility. It is generally cited as being soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), methanol, and tetrahydrofuran (THF), with limited solubility in water.[2]

To provide a more practical framework for solvent selection, it is instructive to examine the quantitative solubility data of structurally similar boronic acids. Phenylboronic acid, as the parent compound, and its substituted derivatives offer valuable insights into the expected solubility behavior of (5-Chloro-2,4-difluorophenyl)boronic acid.

Table 2: Solubility of Phenylboronic Acid in Various Organic Solvents (Mole Fraction, x)

| Solvent | 298.15 K (25 °C) | 313.15 K (40 °C) |

| Methanol | 0.231 | 0.335 |

| Ethanol | 0.189 | 0.284 |

| Acetone | 0.154 | 0.241 |

| Ethyl Acetate | 0.045 | 0.082 |

| Acetonitrile | 0.038 | 0.069 |

| Tetrahydrofuran (THF) | 0.112 | 0.189 |

| Toluene | 0.003 | 0.007 |

| Dichloromethane | 0.015 | 0.028 |

Data extrapolated from published studies on phenylboronic acid and should be considered as a reference.[8]

Analysis of Comparative Data:

The data for phenylboronic acid highlights a clear trend: solubility is significantly higher in polar protic and aprotic solvents compared to nonpolar and weakly polar solvents. This is attributed to the favorable interactions (hydrogen bonding and dipole-dipole) between the boronic acid functional group and the polar solvent molecules.

For (5-Chloro-2,4-difluorophenyl)boronic acid, we can anticipate a similar trend. The presence of the halogen substituents will increase the molecule's overall polarity and may enhance its solubility in polar solvents compared to phenylboronic acid. However, the increased molecular weight and potential for different crystal packing energies could also play a role.

III. Experimental Determination of Solubility: A Practical Guide

Given the lack of readily available quantitative data, experimental determination of the solubility of (5-Chloro-2,4-difluorophenyl)boronic acid is often necessary. The two most common methods are the determination of thermodynamic and kinetic solubility.

A. Thermodynamic Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.[9][10]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Saturated Solution: Add an excess amount of solid (5-Chloro-2,4-difluorophenyl)boronic acid to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A thermostatted shaker or rotator is recommended.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample at a high speed to pellet any remaining solid particles.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

-

Quantification: Analyze the concentration of the dissolved boronic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Self-Validation: To ensure the system has reached equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent across the later time points.

B. Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the dissolution rate of a compound. It typically involves dissolving the compound in a co-solvent (like DMSO) and then diluting it into an aqueous or organic medium.[11]

Protocol: Turbidimetric Method for Kinetic Solubility

-

Stock Solution Preparation: Prepare a concentrated stock solution of (5-Chloro-2,4-difluorophenyl)boronic acid in a highly solubilizing solvent like DMSO.

-

Serial Dilution: Perform a serial dilution of the stock solution in the same solvent.

-

Addition to Assay Solvent: Add a small aliquot of each dilution to the desired organic solvent in a microplate well.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The point at which precipitation is observed (a sharp increase in turbidity) is considered the kinetic solubility limit.

Causality Behind Experimental Choices: The choice between thermodynamic and kinetic solubility determination depends on the application. For process chemistry and formulation development, thermodynamic solubility provides the most accurate and relevant data. For high-throughput screening of a large number of compounds, the faster kinetic solubility assay is more practical.

IV. Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable estimations of solubility. Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can predict solubility based on the molecular structure.[12][13] These models are trained on large datasets of known solubility data and can be used to predict the solubility of new compounds. While these predictions may not be as accurate as experimental data, they can be useful for prioritizing compounds and for guiding solvent selection in the early stages of research. Several commercial and open-source software packages are available for solubility prediction.

V. Visualization of Experimental and Logical Workflows

To further clarify the experimental and logical processes described in this guide, the following diagrams are provided.

Caption: A diagram showing the key factors that influence the solubility of boronic acids.

VI. Conclusion and Future Outlook

A comprehensive understanding of the solubility of (5-Chloro-2,4-difluorophenyl)boronic acid is essential for its effective utilization in drug discovery and development. While specific quantitative data remains elusive in the public domain, this guide has provided a framework for approaching this challenge through qualitative analysis, comparison with analogous compounds, robust experimental protocols, and the potential of computational prediction.

As the importance of fluorinated boronic acids in medicinal chemistry continues to grow, it is anticipated that more detailed physicochemical data, including solubility in a wider range of organic solvents, will become available. This will undoubtedly facilitate more efficient and predictable synthetic processes, ultimately accelerating the discovery of new and innovative therapeutics.

VII. References

-

BenchChem. (2025). Physicochemical properties of (4-(Pyren-1-yl)phenyl)boronic acid. Retrieved from a relevant chemical supplier's technical documentation.

-

ResearchGate. (2025). The influence of ortho-substituents on the properties of phenylboronic acids. Retrieved from a scientific article on ResearchGate.

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

ResearchGate. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Retrieved from a scientific article on ResearchGate.

-

ResearchGate. (2025). Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents. Retrieved from a scientific article on ResearchGate.

-

ResearchGate. (2025). Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from a scientific article on ResearchGate.

-

PubMed Central. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium. Retrieved from a relevant research repository.

-

Royal Society of Chemistry. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews. Retrieved from a relevant journal publication.

-